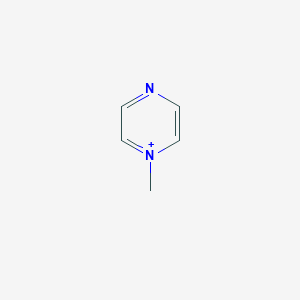

![molecular formula C12H10N2S B189665 3-Metil-6-fenilimidazo[2,1-b][1,3]tiazol CAS No. 25968-20-1](/img/structure/B189665.png)

3-Metil-6-fenilimidazo[2,1-b][1,3]tiazol

Descripción general

Descripción

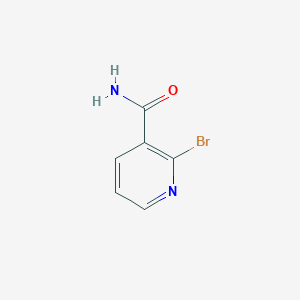

“3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” is a chemical compound with the molecular formula C12H10N2S . It is also known as “3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” with a molecular weight of 258.3 .

Synthesis Analysis

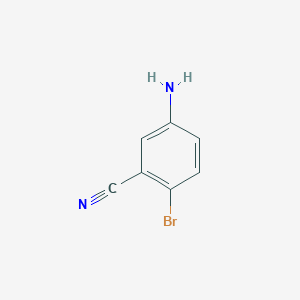

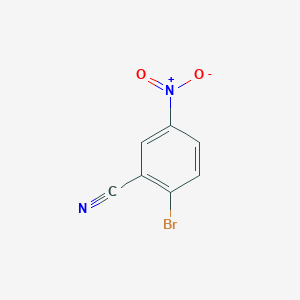

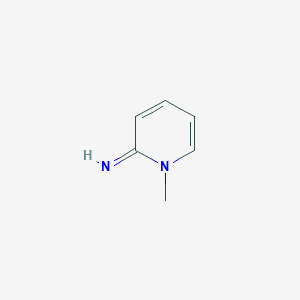

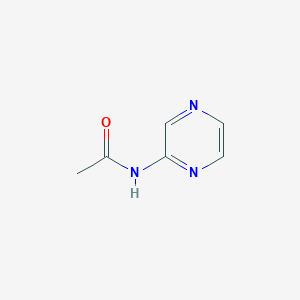

The synthesis of “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” involves several steps. The compound can be prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . In another study, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized and tested for their anticancer activities .

Molecular Structure Analysis

The InChI code for “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” is 1S/C13H10N2O2S/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) .

Mecanismo De Acción

Target of Action

It has been found to exhibit significant anticancer activities , suggesting that it may interact with targets that are crucial for cancer cell survival and proliferation.

Mode of Action

It has been observed that certain derivatives of this compound can induce apoptosis in cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to cell death .

Biochemical Pathways

Given its observed anticancer activity , it is likely that this compound affects pathways related to cell growth and survival.

Result of Action

It has been observed to exhibit significant anticancer activity, suggesting that it may induce cell death in cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a useful tool for studying the mechanisms of DNA damage and repair. Its mutagenic properties make it a valuable compound for testing the efficacy of DNA repair enzymes and other DNA-damaging agents. However, 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is highly toxic and carcinogenic, which limits its use in laboratory experiments. Special precautions must be taken when handling 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole, and its use should be restricted to well-equipped laboratories with appropriate safety measures in place.

Direcciones Futuras

1. Development of new analytical methods for detecting 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole and other mutagenic compounds in food and the environment.

2. Investigation of the role of oxidative stress and inflammation in 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-induced carcinogenesis.

3. Development of new therapeutic strategies for treating 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-induced cancers.

4. Elucidation of the molecular mechanisms underlying 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-induced DNA damage and repair.

5. Investigation of the genetic and epigenetic factors that modulate 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-induced carcinogenesis.

Aplicaciones Científicas De Investigación

3-Metil-6-fenilimidazo[2,1-b][1,3]tiazol: Un análisis exhaustivo de las aplicaciones de investigación científica:

Aplicaciones en OLED y LED

This compound se ha utilizado en la síntesis de complejos de iridio fosforescentes, que tienen aplicaciones potenciales en OLED (diodos emisores de luz orgánicos) y chips LED (diodos emisores de luz). Estos complejos pueden emitir luz y son valiosos para desarrollar pantallas más eficientes y duraderas .

Investigación Anticancerígena

Este compuesto ha mostrado promesa en la investigación anticancerígena. Se ha probado para determinar sus efectos antiproliferativos contra varias líneas celulares cancerosas, incluidas HT-29 (cáncer de colon), A-549 (cáncer de pulmón), MCF-7 (cáncer de mama) y 3T3-L1 (una línea celular utilizada en investigación biológica). El compuesto exhibió efectos dependientes de la dosis, lo que indica su potencial como agente terapéutico .

Síntesis de nuevos ligandos

Sirve como un nuevo ligando primario en la síntesis de nuevos compuestos. Sus derivados se han sintetizado a partir de tiourea, acetona o trifluoroacetona, y α-bromoacetofenona, lo que demuestra su versatilidad en la síntesis química .

Actividad citotóxica contra líneas celulares cancerosas humanas

Se han diseñado y sintetizado nuevos compuestos que llevan el andamiaje imidazo[2,1-b]tiazol basados en este compuesto. Estos se han probado para determinar su citotoxicidad contra líneas celulares cancerosas humanas como HepG2 (cáncer de hígado) y MDA-MB-231 (cáncer de mama), lo que sugiere su papel en el desarrollo de nuevos fármacos anticancerígenos .

Evaluación biológica de la actividad anticancerígena

Se han sintetizado y evaluado biológicamente derivados de this compound para determinar su actividad anticancerígena contra líneas celulares cancerosas humanas como HEPG2 y MCF7 utilizando ensayos como el ensayo de sulforodamina B (SRB) .

Propiedades

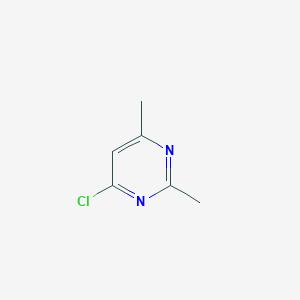

IUPAC Name |

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMZKFFVBKTHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319826 | |

| Record name | NSC351164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25968-20-1 | |

| Record name | NSC351164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC351164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.